molecular formula C19H17N3O3S B4580315 N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide

N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide

Cat. No. B4580315
M. Wt: 367.4 g/mol
InChI Key: OROGNHGGDKRRNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves sulfonylation reactions, where sulfonyl groups are introduced to aromatic or heteroaromatic compounds. For instance, sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium has been reported, providing insights into potential pathways for synthesizing similar compounds (Ijeomah & Tseeka, 2021). Additionally, the synthesis of N-aminosulfamides from amino acid building blocks via condensation reactions highlights a method for creating peptidomimetics with sulfonyl groups (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N2-phenyl-N2-(phenylsulfonyl)-N1-2-pyridinylglycinamide often involves various spectroscopic techniques. The use of Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) spectra data is common in elucidating the structure of synthesized compounds (Ijeomah & Tseeka, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like N2-phenyl-N2-(phenylsulfonyl)-N1-2-pyridinylglycinamide can vary significantly. For instance, the cross-coupling reactions of bromopyridines and sulfonamides catalyzed by copper compounds have been studied, demonstrating the synthetic utility of sulfonamides in creating pyridinyl-substituted compounds (Han, 2010).

Physical Properties Analysis

The physical properties of compounds containing sulfonyl and pyridinyl groups can be influenced by their molecular structure. Techniques such as X-ray diffraction (XRD) analysis and density functional theory (DFT) calculations are employed to understand the geometric and electronic structure, which in turn affects physical properties like solubility, melting point, and stability (Mphahlele & Maluleka, 2021).

Scientific Research Applications

Peptidomimetics and Ligand Synthesis

  • N-Aminosulfamides, acting as peptidomimetics, were synthesized from amino acid building blocks, showcasing the utility of such compounds in mimicking peptide structures (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
  • The synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines and their application in asymmetric hydrogenation of unfunctionalized alkenes were reported, illustrating the role of these compounds in catalyzing chemical reactions (Qu et al., 2014).

Structural Studies

  • A combined experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide was conducted, demonstrating the importance of these compounds in understanding molecular geometry and interactions (Mphahlele & Maluleka, 2021).

Antimicrobial Applications

  • Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed significant antimicrobial activity, highlighting the potential of such compounds in pharmaceutical applications (Alsaedi, Farghaly, & Shaaban, 2019).

Spectroscopic Analysis

  • Single-armed DOTA-like phenylsulfonated pyridine derivatives were identified as rigid and stable paramagnetic tags for site-specific labeling of proteins, facilitating high-resolution spectroscopic measurements in structural biology (Yang, Wang, Pan, & Su, 2016).

Electrolyte Additives

  • (Phenylsulfonyl)acetonitrile was investigated as a high-voltage additive to form a solid electrolyte interface on an LiCoO2 cathode, improving the performance of lithium-ion batteries, which showcases the application of these compounds in enhancing energy storage technologies (Deng et al., 2019).

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-18-13-7-8-14-20-18)15-22(16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGNHGGDKRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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